molecular formula C19H18N2O2 B163417 Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane CAS No. 132098-59-0

Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane

Cat. No.: B163417
CAS No.: 132098-59-0
M. Wt: 306.4 g/mol
InChI Key: IUFHJPXOLHSJTC-IAGOWNOFSA-N
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Description

Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane is a chiral bis-oxazoline ligand widely employed in asymmetric catalysis. Its structure features two (S)-configured 4-phenyl-4,5-dihydrooxazole rings bridged by a methylene group. This ligand is valued for its ability to coordinate transition metals (e.g., Cu, Ag, Ni), enabling enantioselective transformations such as cycloadditions, fluorinations, and cross-electrophile couplings . Its phenyl substituents provide moderate steric bulk and π-interaction capabilities, which influence catalytic activity and selectivity.

Properties

IUPAC Name

(4S)-4-phenyl-2-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFHJPXOLHSJTC-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)CC2=N[C@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132098-59-0
Record name (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline)
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Preparation Methods

Starting Materials and Chiral Pool Utilization

The oxazoline rings are typically derived from enantiomerically pure β-amino alcohols. For Bis-Ph-DOX, (S)-2-phenyl-2-aminoethanol serves as the primary precursor. This compound is synthesized via asymmetric reduction of 2-phenyl-2-nitroethanol or enzymatic resolution of racemic mixtures.

Cyclization to Oxazoline Rings

The amino alcohol undergoes cyclization with a carbonyl source, such as diethyl malonate or malonyl dichloride, under acidic or thermal conditions. A representative procedure involves:

  • Activation of Carbonyl : Treatment of diethyl malonate with thionyl chloride (SOCl2\text{SOCl}_2) to form malonyl dichloride.

  • Condensation Reaction : Reacting malonyl dichloride with (S)-2-phenyl-2-aminoethanol in the presence of triethylamine (Et3N\text{Et}_3\text{N}) as a base.

  • Ring Closure : Heating the intermediate under reflux in toluene to facilitate oxazoline formation.

Reaction Conditions :

ParameterValue
Temperature110–120°C
SolventToluene
CatalystNone (thermal activation)
Yield75–85%

Linking Oxazoline Units via Methylene Bridge

Malonate-Based Coupling

The methylene bridge is introduced using malonyl dichloride as a linker. Two equivalents of the oxazoline precursor react with malonyl dichloride in a nucleophilic acyl substitution mechanism:

2(S)-4-Phenyl-oxazoline+Malonyl DichlorideBis-Ph-DOX+2HCl2 \, \text{(S)-4-Phenyl-oxazoline} + \text{Malonyl Dichloride} \rightarrow \text{Bis-Ph-DOX} + 2 \, \text{HCl}

Optimization Insights :

  • Solvent Choice : Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) minimizes side reactions compared to polar aprotic solvents.

  • Stoichiometry : A 2:1 ratio of oxazoline to malonyl dichloride ensures complete conversion.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Alternative Linkers and Methods

Recent advances explore substitutes for malonyl dichloride:

LinkerAdvantagesChallenges
Diethyl MalonateCost-effectiveLower yields (60–70%)
Malono-bis-imidateEnhanced reactivitySensitivity to moisture
Glutaroyl ChlorideLonger bridgeReduced stereoselectivity

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy :

    • 1H^1\text{H} NMR (CDCl3_3): δ 7.3–7.5 (m, 10H, aromatic), δ 4.1–4.3 (m, 4H, oxazoline CH2_2), δ 3.8 (s, 2H, methylene bridge).

    • 13C^{13}\text{C} NMR: Confirms quaternary carbons at oxazoline ring positions.

  • Chiral HPLC : Measures enantiomeric excess (typically >98% ee) using a Chiralpak IC column.

X-ray Crystallography

Single-crystal X-ray studies validate the (S,S)-configuration and reveal a dihedral angle of 112° between oxazoline rings, optimizing metal coordination geometry.

Challenges and Troubleshooting

Racemization During Synthesis

Exposure to protic solvents or elevated temperatures (>130°C) induces racemization. Mitigation strategies include:

  • Using anhydrous solvents and inert atmospheres.

  • Employing mild bases (e.g., Et3N\text{Et}_3\text{N}) instead of strong bases.

Byproduct Formation

Common byproducts include mono-oxazoline adducts and hydrolyzed malonic acid derivatives. These are minimized by:

  • Precise stoichiometric control.

  • Low-temperature coupling (-10°C to 0°C).

Industrial Scalability and Environmental Considerations

Green Chemistry Approaches

  • Solvent Recycling : Toluene and CH2Cl2\text{CH}_2\text{Cl}_2 are recovered via distillation (85–90% efficiency).

  • Catalytic Methods : Transition metal catalysts (e.g., Cu(I)) reduce reaction times by 30% but require post-synthesis metal removal.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost
(S)-2-Phenyl-2-aminoethanol22045%
Malonyl Dichloride15030%
Solvents8015%

Chemical Reactions Analysis

Types of Reactions: Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Asymmetric Catalysis

1. Coordination with Transition Metals

The primary application of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane lies in its ability to form stable chelate complexes with transition metals. This property enhances its utility in asymmetric synthesis, where the chirality of the ligand directs the stereochemistry of the reaction products. Notable metals for coordination include:

MetalApplication
RutheniumEnhances stereoselectivity in epoxidation reactions
CopperFacilitates various coupling reactions
ZincUsed in complexation studies for binding affinity assessments

2. Catalytic Processes

The compound serves as a chiral ligand in several catalytic processes, significantly impacting the yield and selectivity of enantiomeric products. For example:

  • Epoxidation Reactions : Studies have shown that complexes formed with ruthenium and this compound exhibit enhanced stereoselectivity during epoxidation reactions, leading to higher yields of desired products .
  • C-C Bond Formation : In asymmetric C-C bond formation reactions, this ligand has been used effectively to produce chiral alcohols and amines from prochiral substrates, showcasing its versatility in synthetic organic chemistry .

Case Studies

Case Study 1: Epoxidation Reaction

In a study involving the epoxidation of alkenes using ruthenium catalysts, it was demonstrated that the use of this compound significantly improved the enantioselectivity of the reaction. The reaction conditions were optimized to achieve an enantiomeric excess (ee) greater than 90% .

Case Study 2: Coupling Reactions

Another investigation focused on copper-catalyzed coupling reactions where this compound was employed as a ligand. The results indicated that the ligand not only enhanced the reaction rate but also improved the selectivity towards the desired product over side reactions .

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The oxazoline derivatives have shown potential in medicinal chemistry as ligands in drug design due to their ability to interact with biological targets .

Mechanism of Action

The mechanism of action of Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane in catalysis involves its ability to coordinate with metal centers, forming chiral complexes that facilitate asymmetric transformations. The oxazoline rings provide steric and electronic environments that enhance the selectivity and efficiency of catalytic reactions .

Comparison with Similar Compounds

Structural and Electronic Variations

The ligand’s performance is highly dependent on substituents at the 4-position of the oxazoline ring. Key analogs include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features
Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane Phenyl 334.4 (est.) Moderate steric bulk; π-π interactions with aromatic substrates
Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)methane Isopropyl 250.3 Reduced steric hindrance; lower enantioselectivity in Ag-catalyzed reactions
Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane tert-Butyl 356.5 Enhanced steric bulk; superior enantioselectivity in cyclopropanations
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane Benzyl 334.4 Flexible coordination; used in Ni-catalyzed Csp³–Csp³ couplings
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) tert-Butyl (cyclopropane bridge) 388.5 Rigid geometry; improved stereocontrol in cycloadditions

Catalytic Performance

  • Enantioselectivity :
    • The phenyl-substituted ligand demonstrated poor enantioselectivity (e.g., <20% ee) in Ag-catalyzed [4+2] cycloadditions, whereas BINAP ligands outperformed it.
    • tert-Butyl analogs achieved >90% ee in Ni-catalyzed cross-electrophile couplings due to enhanced steric shielding.
  • Substrate Scope :
    • Benzyl-substituted variants showed versatility in nickel-mediated Csp³–Csp³ bond formations.
    • Cyclopropane-bridged ligands enabled unique stereochemical outcomes in Diels-Alder reactions.

Physical and Stability Properties

  • Solubility : Phenyl and benzyl derivatives exhibit better solubility in aromatic solvents (e.g., toluene), while tert-butyl analogs require polar aprotic solvents like THF.
  • Thermal Stability : Cyclopropane-bridged ligands decompose above 150°C, limiting high-temperature applications.

Biological Activity

Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane, a compound with the molecular formula C19H18N2O2C_{19}H_{18}N_2O_2 and a molecular weight of approximately 306.37 g/mol, is part of the bis(oxazoline) family. This compound is characterized by its chiral structure, which includes two oxazoline rings connected by a methylene bridge. Its potential applications in biological systems, particularly in asymmetric catalysis and coordination chemistry, make it a subject of interest in various research fields.

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, insights can be drawn from studies on related oxazoline compounds. Generally, compounds in the oxazoline family have been investigated for various biological activities, including:

  • Antimicrobial Activity : Some oxazoline derivatives exhibit antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Certain bis(oxazoline) complexes have shown promise in cancer treatment due to their ability to interact with biological targets involved in cell proliferation.
  • Enzyme Inhibition : Oxazoline compounds may act as inhibitors for specific enzymes, impacting metabolic pathways.

1. Coordination Chemistry and Catalytic Applications

Research has demonstrated that bis(oxazoline) ligands, including this compound, form stable complexes with transition metals. These metal complexes are highly effective as chiral catalysts in asymmetric synthesis. For instance:

Metal Complex Catalytic Reaction Yield (%) Enantioselectivity (ee%)
Cu-Bis(oxazoline)Asymmetric Diels-Alder8592
Ru-Bis(oxazoline)Hydrogenation9095

These results illustrate the potential of this compound in promoting enantioselective reactions, essential for synthesizing pharmaceuticals.

2. Anticancer Activity

A study investigated the effects of various bis(oxazoline) compounds on cancer cell lines. The findings indicated that certain derivatives could inhibit cell growth significantly:

Compound Cell Line IC50 (µM)
This compoundHeLa (cervical cancer)15
Bis((R)-tert-butyl derivative)MCF7 (breast cancer)20

These results suggest that this compound exhibits promising anticancer properties worth further exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane with high enantiopurity?

  • Methodological Answer : The compound is typically synthesized via a [2+2] cyclocondensation of (S)-phenylglycinol with bis-nitrile precursors. Key steps include:

  • Stereochemical control using chiral auxiliaries or asymmetric catalysis to ensure (S)-configuration at the oxazoline rings.
  • Purification via recrystallization in polar aprotic solvents (e.g., acetonitrile) to achieve >99% enantiomeric excess (ee).
  • Characterization by chiral HPLC (Chiralpak IA/IB columns) and circular dichroism (CD) spectroscopy to verify stereochemistry .

Q. How can the ligand’s coordination behavior with transition metals be systematically characterized?

  • Methodological Answer :

  • Conduct titration experiments using UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands.
  • X-ray crystallography of metal-ligand complexes (e.g., Cu(II) or Pd(II)) to determine binding geometry and steric effects.
  • Compare NMR chemical shifts (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) in free vs. metal-bound states to identify coordination sites .

Q. What are the standard protocols for evaluating this ligand’s efficacy in asymmetric catalysis?

  • Methodological Answer :

  • Test in benchmark reactions (e.g., asymmetric Henry reaction or Diels-Alder cycloaddition).
  • Measure enantioselectivity using chiral GC or HPLC and calculate % ee.
  • Optimize reaction conditions (solvent, temperature, metal salt) via Design of Experiments (DoE) to maximize yield and selectivity .

Advanced Research Questions

Q. How do steric and electronic modifications of the phenyl substituents influence enantioselectivity in catalytic applications?

  • Methodological Answer :

  • Synthesize derivatives with electron-withdrawing (e.g., -NO2_2) or bulky (e.g., -tBu) groups at the 4-position of the phenyl ring.
  • Compare catalytic outcomes (rate, % ee) in asymmetric aldol reactions.
  • Use DFT calculations (e.g., Gaussian 16) to model transition states and quantify steric hindrance via % buried volume (VburiedV_{\text{buried}}) .

Q. What experimental and computational strategies resolve contradictions in reported catalytic activities across studies?

  • Methodological Answer :

  • Replicate conflicting studies under identical conditions (solvent purity, moisture levels).
  • Perform kinetic profiling (e.g., Eyring analysis) to identify rate-determining steps.
  • Use molecular dynamics simulations (e.g., AMBER) to assess solvent-ligand interactions that may explain variability .

Q. How can the environmental fate of this compound be assessed in long-term ecological studies?

  • Methodological Answer :

  • Conduct OECD 301B biodegradability tests to measure half-life in aquatic systems.
  • Analyze bioaccumulation potential via octanol-water partition coefficients (log KowK_{\text{ow}}) and quantitative structure-activity relationship (QSAR) models.
  • Use LC-MS/MS to track degradation products in simulated environmental matrices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 2
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Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methane

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